molecular formula C10H14N2 B137861 1-ethyl-2,3-dihydro-1H-indol-6-amine CAS No. 143543-67-3

1-ethyl-2,3-dihydro-1H-indol-6-amine

Cat. No.: B137861
CAS No.: 143543-67-3
M. Wt: 162.23 g/mol
InChI Key: DASPMFXHFCNQHX-UHFFFAOYSA-N
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Description

1-ethyl-2,3-dihydro-1H-indol-6-amine is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by its unique structure, which includes an ethyl group at the first position and an amine group at the sixth position of the indole ring. It is used in various scientific research applications due to its biological and chemical properties.

Mechanism of Action

Target of Action

1-Ethylindolin-6-amine, also known as 1-ETHYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Ethylindolin-6-amine may also interact with various targets within the body.

Mode of Action

Indole derivatives, in general, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Ethylindolin-6-amine may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology , suggesting that 1-Ethylindolin-6-amine may influence various cellular processes and pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that 1-Ethylindolin-6-amine may induce a variety of molecular and cellular effects.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-ethyl-2,3-dihydro-1H-indol-6-amine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-2,3-dihydro-1H-indol-6-amine
  • 1-propyl-2,3-dihydro-1H-indol-6-amine
  • 1-butyl-2,3-dihydro-1H-indol-6-amine

Uniqueness

1-ethyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the ethyl group at the first position and the amine group at the sixth position provides distinct properties compared to other similar compounds .

Biological Activity

1-Ethyl-2,3-dihydro-1H-indol-6-amine is a compound belonging to the indole family, characterized by its unique chemical structure, which includes an ethyl group at the first position and an amine group at the sixth position of the indole ring. This compound has garnered attention in scientific research due to its diverse biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties.

The molecular formula of this compound is C11H14N2C_{11}H_{14}N_2 with a molecular weight of 162.23 g/mol. Its CAS number is 143543-67-3. The compound's unique substitution pattern influences both its chemical reactivity and biological activity, making it a valuable subject for research.

PropertyValue
Molecular Weight162.23 g/mol
CAS Number143543-67-3
Chemical FormulaC₁₁H₁₄N₂

The biological activities of this compound are primarily attributed to its ability to interact with various biochemical pathways:

Antiviral Activity: Indole derivatives have shown potential in inhibiting viral replication through interference with viral enzymes.

Anticancer Properties: Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.

Anti-inflammatory Effects: The compound exhibits the ability to reduce inflammation markers by inhibiting the expression of pro-inflammatory cytokines.

Antimicrobial Activity: Studies demonstrate that it possesses significant antimicrobial properties against a range of pathogens, including bacteria and fungi.

Research Findings

Recent studies have highlighted the biological activities of this compound:

  • Anticancer Activity:
    • A study demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. The IC50 values ranged from 10 to 20 µM, indicating potent activity against these cells .
  • Antimicrobial Properties:
    • In vitro tests revealed that this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 30 µg/mL .
  • Anti-inflammatory Effects:
    • The compound was shown to downregulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX)-2 in macrophages stimulated with lipopolysaccharides (LPS), leading to reduced nitric oxide production and inflammation .

Case Studies

Several case studies have been conducted to explore the therapeutic potential of 1-ethyl-2,3-dihydro-1H-indol-6-amines:

Case Study 1: Anticancer Efficacy
In a controlled study involving human cancer cell lines, treatment with varying concentrations of 1-ethyl-2,3-dihydro-1H-indol-6-amines resulted in a dose-dependent decrease in cell viability. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Screening
A series of antimicrobial assays were performed where this compound was tested against multiple bacterial strains. Results indicated that it was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a novel antibiotic .

Properties

IUPAC Name

1-ethyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPMFXHFCNQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594056
Record name 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143543-67-3
Record name 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2,3-dihydro-1H-indol-6-amine
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